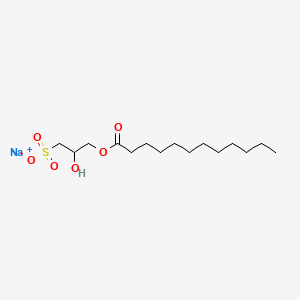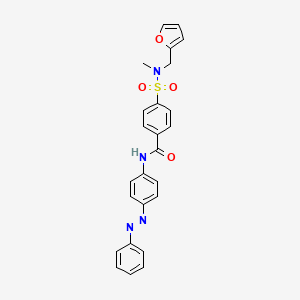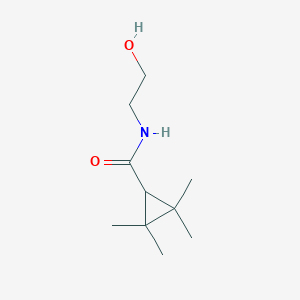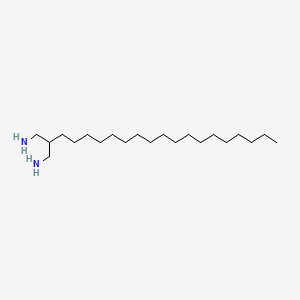
Sodium lauroyl hydroxypropyl sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium lauroyl hydroxypropyl sulfonate is an anionic surfactant widely used in personal care products. It is known for its mildness and effectiveness as a cleansing agent. This compound is derived from renewable resources such as corn and coconut, making it an eco-friendly alternative to traditional sulfates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium lauroyl hydroxypropyl sulfonate involves the reaction of sodium 3-chloro-2-hydroxypropyl sulfonate with sodium laurate. The reaction is typically conducted in water at temperatures ranging from 75 to 80°C and is usually complete within 4-5 hours .
Industrial Production Methods: In industrial settings, the starting materials, alkyl polyglucoside and sodium 3-chloro-2-hydroxypropyl sulfonate, are both water-soluble and supplied as solutions. The reaction is carried out in water without any additional solvents, making the process environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium lauroyl hydroxypropyl sulfonate primarily undergoes substitution reactions. It is stable in weak acids, weak alkalis, and hard water but can hydrolyze under strong acidic or basic conditions .
Common Reagents and Conditions: The compound reacts with sodium laurate and sodium 3-chloro-2-hydroxypropyl sulfonate under aqueous conditions at elevated temperatures .
Major Products: The primary product of these reactions is this compound itself, with sodium chloride as a by-product .
Wissenschaftliche Forschungsanwendungen
Sodium lauroyl hydroxypropyl sulfonate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical formulations.
Biology: Employed in biological research for its mildness and low irritation to skin and eyes.
Medicine: Utilized in pharmaceutical formulations for its cleansing properties.
Industry: Widely used in personal care products such as shampoos, body washes, and facial cleansers due to its effectiveness and eco-friendly nature
Wirkmechanismus
Sodium lauroyl hydroxypropyl sulfonate functions as a surfactant by reducing the surface tension of aqueous solutions. Its amphiphilic nature allows it to emulsify oils and dirt, making it an effective cleansing agent. The compound’s mildness is attributed to its ability to form micelles that encapsulate dirt and oil, which can then be rinsed away with water .
Vergleich Mit ähnlichen Verbindungen
- Sodium lauryl sulfate
- Sodium lauryl ether sulfate
- Sodium decylglucosides hydroxypropyl sulfonate
Comparison: Sodium lauroyl hydroxypropyl sulfonate is unique due to its mildness and eco-friendly attributes. Unlike sodium lauryl sulfate and sodium lauryl ether sulfate, it is derived from renewable resources and is less irritating to the skin and eyes. Sodium decylglucosides hydroxypropyl sulfonate shares similar properties but differs in the carbon chain length of the alkyl group .
Eigenschaften
CAS-Nummer |
3694-90-4 |
|---|---|
Molekularformel |
C15H29NaO6S |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
sodium;3-dodecanoyloxy-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C15H30O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-15(17)21-12-14(16)13-22(18,19)20;/h14,16H,2-13H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
OTJGELLVUIDZDO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(CS(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)







![2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione](/img/structure/B14128401.png)

